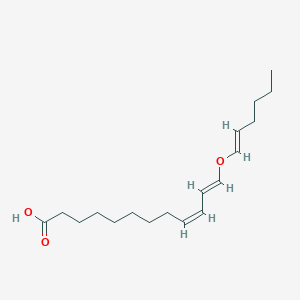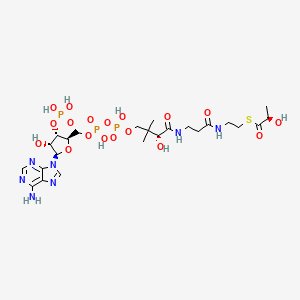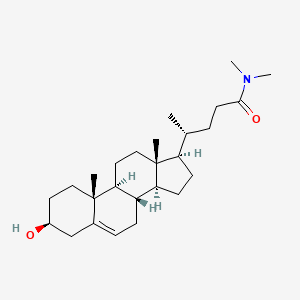
Dmhca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3β-hydroxycholenamide is a compound known for its significant biological activities. It is a selective liver X receptor agonist that specifically activates the cholesterol efflux arm of the liver X receptor pathway without stimulating triglyceride synthesis . This compound has shown potential in various therapeutic applications, particularly in the treatment of retinal and bone marrow dysfunctions in type 2 diabetes .
Preparation Methods
The synthesis of N,N-Dimethyl-3β-hydroxycholenamide involves several steps. One common method includes the reaction of cholenic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N-Dimethyl-3β-hydroxycholenamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
N,N-Dimethyl-3β-hydroxycholenamide has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study liver X receptor activation and cholesterol homeostasis . In biology and medicine, it has shown promise in treating retinal ischemia-reperfusion injury by inhibiting neuroinflammation and neuronal death . Additionally, it has been investigated for its potential in correcting retinal and bone marrow dysfunctions in type 2 diabetes . The compound’s anti-inflammatory properties make it a valuable tool in studying various inflammatory diseases .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3β-hydroxycholenamide involves its selective activation of liver X receptors. These receptors play a crucial role in regulating intracellular cholesterol levels and inflammation. By activating the cholesterol efflux arm of the liver X receptor pathway, N,N-Dimethyl-3β-hydroxycholenamide promotes the removal of excess cholesterol from cells without stimulating triglyceride synthesis . This action helps restore cholesterol homeostasis and reduce inflammation, particularly in diabetic conditions .
Comparison with Similar Compounds
N,N-Dimethyl-3β-hydroxycholenamide is unique compared to other liver X receptor agonists due to its selective activation of the cholesterol efflux pathway without inducing triglyceride synthesis . Similar compounds include T0901317 and GW3965, which are also liver X receptor agonists but may have different effects on triglyceride synthesis and cholesterol homeostasis . The selective nature of N,N-Dimethyl-3β-hydroxycholenamide makes it a promising candidate for therapeutic applications where minimizing triglyceride synthesis is crucial .
Properties
Molecular Formula |
C26H43NO2 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylpentanamide |
InChI |
InChI=1S/C26H43NO2/c1-17(6-11-24(29)27(4)5)21-9-10-22-20-8-7-18-16-19(28)12-14-25(18,2)23(20)13-15-26(21,22)3/h7,17,19-23,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1 |
InChI Key |
NDGUBXOBXSPVHJ-LXVLQKCJSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)N(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
DMHCA cpd N,N-dimethyl-3-HOChNH2 N,N-dimethyl-3-hydroxy-5-cholenamide N,N-dimethyl-3beta-hydroxycholenamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


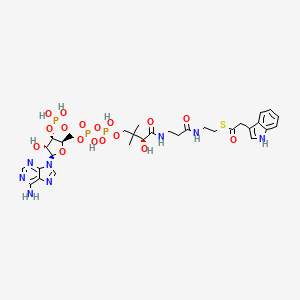
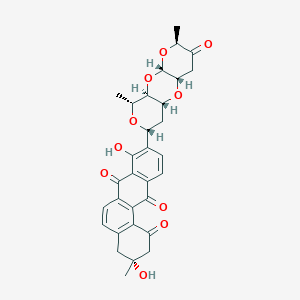

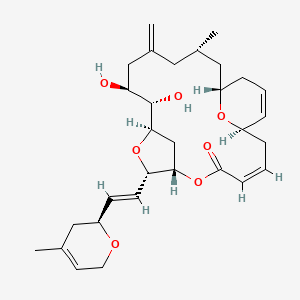
![Calix[5]pyrrole](/img/structure/B1263095.png)
![6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline-2,3-diol](/img/structure/B1263096.png)
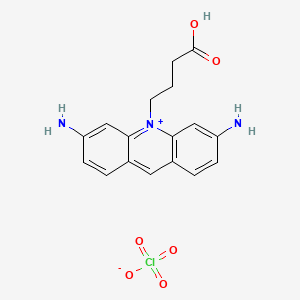
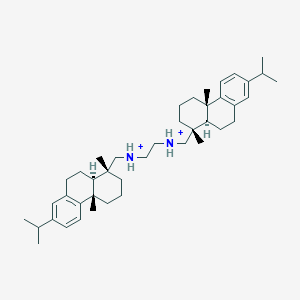


![[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1263103.png)

